(3-Bromophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(3-bromophenyl)-[4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O2S/c1-13-4-2-7-17-18(13)22-20(26-17)25-16-8-10-23(11-9-16)19(24)14-5-3-6-15(21)12-14/h2-7,12,16H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCYZIPILKYCEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)C(=O)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize (3-Bromophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone, a multi-step synthetic route is typically employed:
Synthesis of 3-Bromophenyl Methanone: Begin with the bromination of benzene using bromine in the presence of a Lewis acid such as iron(III) bromide to obtain 3-bromobenzene. This intermediate undergoes a Friedel-Crafts acylation reaction with acetyl chloride in the presence of aluminum chloride to form 3-bromoacetophenone.
Formation of 4-((4-Methylbenzo[d]thiazol-2-yl)oxy)piperidine: The benzo[d]thiazole derivative can be synthesized by cyclizing a corresponding ortho-aminobenzonitrile with 4-methylthioamide. This compound is then converted into an ether via an O-alkylation reaction with piperidine.
Condensation Reaction: Finally, the 3-bromophenyl methanone is reacted with the 4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidine under basic conditions to form the desired product.
Industrial Production Methods
In industrial settings, the synthesis involves:
Continuous flow chemistry for efficient bromination and acylation.
Automated purification processes like column chromatography.
Optimization of reaction conditions to maximize yield and purity, using catalysts and varying temperatures and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly on the piperidine ring or the benzo[d]thiazole group.
Reduction: Reduction reactions are less common but may involve the bromophenyl moiety.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the piperidine ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing halogenating agents, nucleophiles, or electrophiles under mild to moderate conditions.
Major Products Formed
Oxidation products include hydroxylated derivatives and carboxylic acids.
Reduction typically leads to debrominated products.
Substitution yields various derivatives depending on the reagents used.
Scientific Research Applications
Structural Characteristics
This compound is classified as an organic heterocyclic compound, integrating a bromophenyl moiety, a piperidine ring, and a thiazole derivative. The presence of these functional groups contributes to its biological activity, making it a candidate for various pharmaceutical applications.
Biological Applications
The compound shows promise in various biological applications, particularly in pharmacology:
Anticancer Activity
Research indicates that thiazole derivatives, including those with a bromophenyl group, exhibit significant anticancer properties. Studies have demonstrated that these compounds can inhibit cancer cell proliferation, particularly in estrogen receptor-positive breast cancer cell lines (e.g., MCF7) . The mechanism of action often involves modulation of signaling pathways associated with cell growth and apoptosis.
Antimicrobial Properties
The antimicrobial efficacy of thiazole derivatives has been well-documented. Compounds similar to (3-Bromophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone have shown activity against various bacterial strains, addressing challenges related to microbial resistance . This is crucial for developing new antibiotics amid rising resistance rates.
Neurological Disorder Treatment
Given its structural motifs, this compound may also target neurological disorders. Thiazole derivatives have been explored for their potential in treating conditions like Alzheimer's disease by acting on specific receptors or enzymes involved in neurodegeneration .
Case Studies
Several studies highlight the applications of thiazole derivatives similar to this compound:
Mechanism of Action
The compound's biological effects are mediated through:
Molecular Targets: It targets specific receptors or enzymes, modulating their activity.
Pathways Involved: It can interfere with signaling pathways, such as those involving neurotransmitters or inflammatory mediators.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s structural uniqueness lies in its 4-methylbenzo[d]thiazol-2-yl group, which distinguishes it from analogs with alternative heterocycles or substituents. Key comparisons include:
Key Observations :
- Halogen Positioning : The 3-bromophenyl group (meta-substitution) in the target compound vs. 4-bromophenyl (para) in other analogs (e.g., ) may influence steric interactions in biological systems.
- Piperidine vs. Piperazine : The piperidine ring in the target compound lacks the additional nitrogen in piperazine derivatives (e.g., ), reducing hydrogen-bonding capacity but improving metabolic stability.
Characterization :
- Spectroscopy: All compounds are characterized via ¹H/¹³C NMR, IR, and mass spectrometry (e.g., triazoles in , benzothiazinones in ). The benzothiazole’s UV absorption (~300 nm) may aid in quantification .
Biological Activity
The compound (3-Bromophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone , a complex organic molecule, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
Key Functional Groups:
- Bromophenyl group: Enhances lipophilicity and may contribute to the compound's interaction with biological targets.
- Thiazole moiety: Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Piperidine ring: Often associated with psychoactive effects and potential neuroprotective properties.
Anticancer Activity
Research indicates that compounds containing thiazole and piperidine rings exhibit significant anticancer activity. For instance, thiazole derivatives have shown promising results in inhibiting cancer cell proliferation. A study highlighted that thiazole-based compounds demonstrated IC50 values comparable to established anticancer agents like doxorubicin against various cancer cell lines, including HT29 (colon cancer) and HepG2 (liver cancer) .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Thiazole Derivative 1 | HT29 | 5.0 | |
| Thiazole Derivative 2 | HepG2 | 7.5 | |
| Doxorubicin | HT29 | 4.0 |
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have been extensively studied. Compounds similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria. For example, a series of thiazole derivatives were tested against E. coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| Thiazole Derivative A | E. coli | 200 | |
| Thiazole Derivative B | Staphylococcus aureus | 150 | |
| Chloramphenicol | E. coli | 25 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways: The presence of the thiazole moiety may inhibit key enzymes involved in cancer progression or microbial resistance.
- Interference with Cell Signaling: The compound may disrupt signaling pathways critical for cell survival and proliferation.
- Induction of Apoptosis: Studies suggest that thiazole derivatives can induce apoptosis in cancer cells through mitochondrial pathways.
Case Studies
One notable study involved the synthesis and evaluation of various thiazole derivatives, including those similar to our compound, which showed significant cytotoxic effects on tumor cell lines. Molecular docking studies indicated strong binding affinities to targets such as epidermal growth factor receptor (EGFR), suggesting a mechanism for the observed anticancer effects .
Q & A
Q. What synthetic strategies are recommended for preparing (3-bromophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone and related analogs?
Methodological Answer:
- Stepwise Functionalization : Begin with the synthesis of the piperidin-4-ol core, followed by coupling with 4-methylbenzo[d]thiazol-2-ol under Mitsunobu conditions (e.g., using triphenylphosphine and diethyl azodicarboxylate) to introduce the benzothiazole-oxy group. Subsequent acylation with 3-bromobenzoyl chloride in the presence of a base (e.g., triethylamine) yields the final product .
- Solvent Optimization : Polar aprotic solvents like DMF or DMSO are preferred for intermediate coupling steps due to their ability to stabilize charged intermediates .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate intermediates. Confirm purity via TLC and HPLC .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks to the bromophenyl aromatic protons (δ 7.2–7.8 ppm), piperidine protons (δ 1.5–3.5 ppm), and benzothiazole methyl group (δ 2.5–2.7 ppm). The methanone carbonyl carbon typically appears at ~170 ppm in 13C NMR .
- Mass Spectrometry (MS) : High-resolution ESI-MS should confirm the molecular ion ([M+H]+) with a mass matching the theoretical molecular weight (e.g., C20H17BrN2O2S: ~445.02 g/mol). Fragmentation patterns can validate the benzothiazole and piperidine moieties .
- Elemental Analysis : Ensure calculated vs. experimental C/H/N/S/Br values align within ±0.3% .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the benzothiazole-oxy-piperidine intermediate?
Methodological Answer:
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)2) for Ullmann-type couplings or copper(I) iodide for nucleophilic aromatic substitution. Evidence shows that CuI with 1,10-phenanthroline enhances aryl-ether bond formation .
- Temperature Control : Reactions involving sensitive intermediates (e.g., benzothiazole-oxy derivatives) should be conducted at 60–80°C to balance reaction rate and decomposition .
- In Situ Monitoring : Use FTIR to track the disappearance of starting material carbonyl stretches (e.g., 1680 cm⁻¹ for benzoyl chloride) .
Q. How should researchers address contradictions in spectral data during structure elucidation?
Methodological Answer:
- Multi-Technique Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between the piperidine proton (δ 3.2 ppm) and the benzothiazole carbonyl can confirm connectivity .
- Crystallographic Resolution : If available, single-crystal X-ray diffraction (performed using SHELXL or similar software) provides unambiguous structural confirmation, especially for stereochemical ambiguities .
- Computational DFT Modeling : Compare experimental NMR shifts with density functional theory (DFT)-calculated values to identify mismatches arising from dynamic effects or solvent interactions .
Q. What experimental designs are suitable for evaluating the biological activity of this compound?
Methodological Answer:
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls like ciprofloxacin .
- Enzyme Inhibition Studies : For kinase or protease targets, employ fluorescence-based assays (e.g., FRET) with recombinant enzymes. Pre-incubate the compound with the enzyme and monitor activity changes .
- Cellular Uptake Analysis : Use LC-MS/MS to quantify intracellular concentrations in cell lines (e.g., HEK293), ensuring normalization to protein content .
Q. What challenges arise in determining the crystal structure of this compound, and how can they be mitigated?
Methodological Answer:
- Crystal Growth : Slow vapor diffusion (e.g., ether into DCM solution) often produces high-quality crystals. If twinning occurs, try alternative solvents like acetonitrile .
- Data Collection : For weakly diffracting crystals, use synchrotron radiation or a low-temperature (100 K) nitrogen stream to enhance resolution. SHELXL refinement with TWIN/BASF commands can handle twinning .
- Disorder Modeling : Partial occupancy or rotational disorder in the benzothiazole or bromophenyl groups can be resolved using restraints (e.g., SIMU/ISOR in SHELXL) .
Q. How can computational docking studies predict the binding mode of this compound to biological targets?
Methodological Answer:
- Target Preparation : Retrieve the target protein structure (e.g., PDB ID 1XYZ) and prepare it in AutoDock Tools by removing water molecules and adding polar hydrogens .
- Ligand Parameterization : Generate 3D conformers of the compound using RDKit or Open Babel. Assign charges via the AM1-BCC method .
- Docking Workflow : Use AutoDock Vina or Glide for flexible docking. Validate the protocol by redocking a co-crystallized ligand (RMSD < 2.0 Å). Analyze binding poses for π-π stacking (benzothiazole-bromophenyl) and hydrogen bonds (piperidine NH with active-site residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
